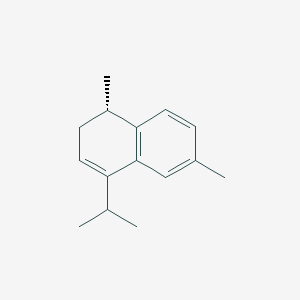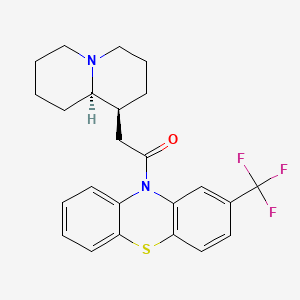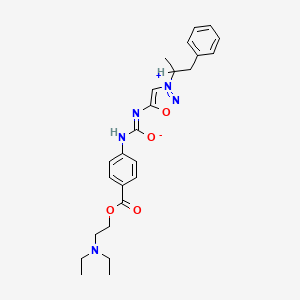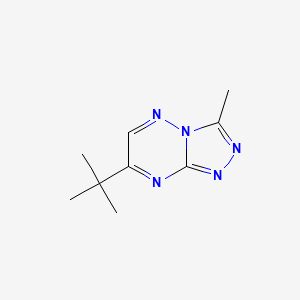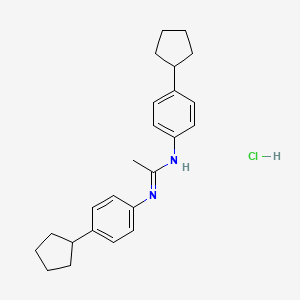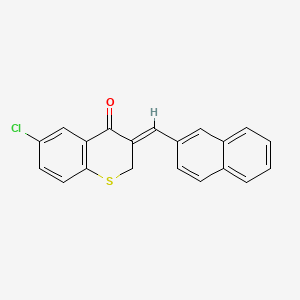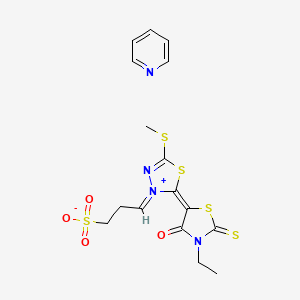
Einecs 255-415-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 255-415-1 est un composé chimique figurant dans l'inventaire européen des substances chimiques commerciales existantes (EINECS). Cet inventaire comprend les substances qui étaient commercialisées dans la Communauté européenne entre le 1er janvier 1971 et le 18 septembre 1981 . Le composé est identifié par son numéro Einecs unique, qui permet de suivre et de réglementer son utilisation dans diverses industries.
Méthodes De Préparation
Les méthodes de préparation d'Einecs 255-415-1 impliquent des voies de synthèse et des conditions de réaction spécifiques. Ces méthodes sont conçues pour garantir la pureté et la stabilité du composé. Les méthodes de production industrielle peuvent varier, mais elles impliquent généralement des procédés de synthèse à grande échelle qui respectent des réglementations strictes en matière de sécurité et d'environnement .
Analyse Des Réactions Chimiques
Einecs 255-415-1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions dépendent du résultat souhaité. Par exemple, les réactions d'oxydation peuvent impliquer l'utilisation d'agents oxydants comme le permanganate de potassium, tandis que les réactions de réduction peuvent utiliser des agents réducteurs tels que l'hydrure de lithium aluminium. Les principaux produits formés à partir de ces réactions peuvent varier considérablement en fonction des conditions et des réactifs spécifiques utilisés .
Applications De Recherche Scientifique
Einecs 255-415-1 a une large gamme d'applications en recherche scientifique. En chimie, il est utilisé comme réactif dans divers procédés de synthèse. En biologie, il peut être utilisé dans des études impliquant des processus cellulaires et des interactions moléculaires. En médecine, il pourrait être impliqué dans le développement de nouveaux produits pharmaceutiques ou agents thérapeutiques. Les applications industrielles pourraient inclure son utilisation dans des procédés de fabrication ou comme composant dans des matériaux spécialisés .
Mécanisme d'action
Le mécanisme d'action d'this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Ces interactions peuvent entraîner divers effets, en fonction du contexte dans lequel le composé est utilisé. Par exemple, dans un contexte biologique, il pourrait interagir avec des enzymes ou des récepteurs pour moduler les fonctions cellulaires .
Mécanisme D'action
The mechanism of action of Einecs 255-415-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in a biological setting, it might interact with enzymes or receptors to modulate cellular functions .
Comparaison Avec Des Composés Similaires
Einecs 255-415-1 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Les composés similaires pourraient inclure ceux ayant des structures moléculaires ou des groupes fonctionnels comparables. Les propriétés et les applications spécifiques d'this compound peuvent être mises en contraste avec ces composés similaires pour mettre en évidence ses caractéristiques distinctes .
Propriétés
Numéro CAS |
41504-10-3 |
|---|---|
Formule moléculaire |
C16H18N4O4S5 |
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
(3Z)-3-[(2Z)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-5-methylsulfanyl-1,3,4-thiadiazol-3-ium-3-ylidene]propane-1-sulfonate;pyridine |
InChI |
InChI=1S/C11H13N3O4S5.C5H5N/c1-3-13-8(15)7(21-11(13)19)9-14(12-10(20-2)22-9)5-4-6-23(16,17)18;1-2-4-6-5-3-1/h5H,3-4,6H2,1-2H3;1-5H/b9-7-,14-5-; |
Clé InChI |
OWMPOVHEMCXPPD-QCFDQMOTSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C/2\[N+](=C\CCS(=O)(=O)[O-])\N=C(S2)SC)/SC1=S.C1=CC=NC=C1 |
SMILES canonique |
CCN1C(=O)C(=C2[N+](=CCCS(=O)(=O)[O-])N=C(S2)SC)SC1=S.C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


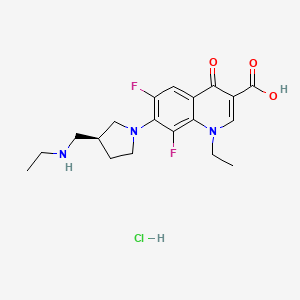
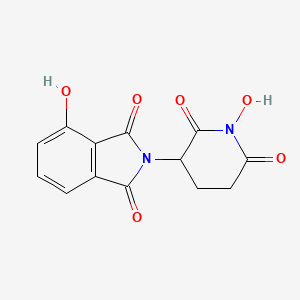
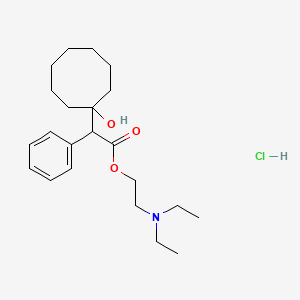
![bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid](/img/structure/B12750508.png)
